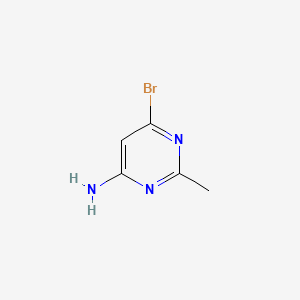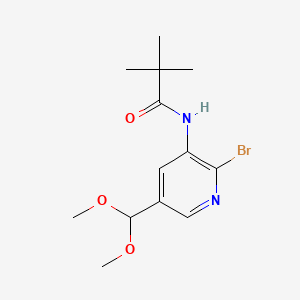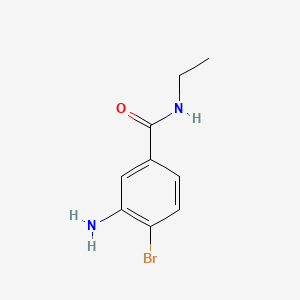
3-Allyl-2-Fluor-6-(Pyrrolidin-1-yl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine is an organic compound with the molecular formula C12H15FN2 and a molecular weight of 206.26 g/mol . It is characterized by the presence of an allyl group, a fluorine atom, and a pyrrolidinyl group attached to a pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine has a wide range of applications in scientific research:
Vorbereitungsmethoden
The synthesis of 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluoro-6-(pyrrolidin-1-yl)pyridine with allyl bromide under basic conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to form piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Wirkmechanismus
The mechanism of action of 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the pyrrolidinyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine can be compared with other similar compounds such as:
- 2-Fluoro-6-(pyrrolidin-1-yl)-3-(trimethylsilyl)ethynyl)pyridine
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 2-Fluoro-6-(pyrrolidin-1-yl)-4-(trimethylsilyl)ethynyl)pyridine
These compounds share similar structural features but differ in the substituents attached to the pyridine ring. The unique combination of the allyl group, fluorine atom, and pyrrolidinyl group in 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-fluoro-3-prop-2-enyl-6-pyrrolidin-1-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-2-5-10-6-7-11(14-12(10)13)15-8-3-4-9-15/h2,6-7H,1,3-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXSFCJICZIMFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(C=C1)N2CCCC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B581344.png)

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)









